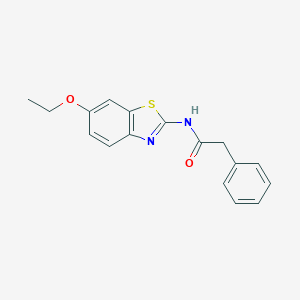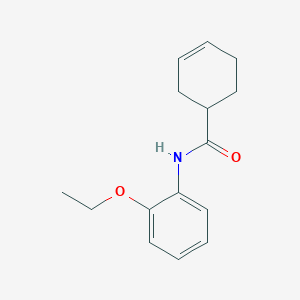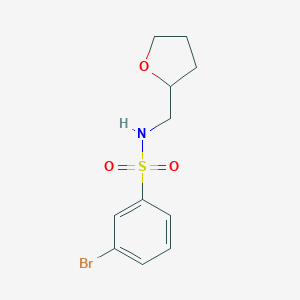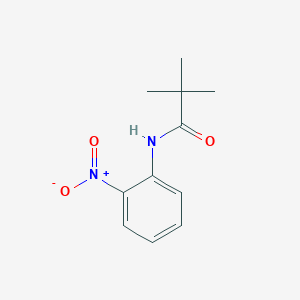![molecular formula C11H12F3NO2S B358326 1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine CAS No. 79392-45-3](/img/structure/B358326.png)
1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine” is a complex organic molecule. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a phenyl group, which is a functional group made up of six carbon atoms in a cyclic arrangement . The trifluoromethyl group (CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, a related compound, “1-Methyl-3-(3-Trifluoromethylphenyl)urea”, was synthesized by esterification of carboxylic acids with excess methanol under reflux in the presence of a catalytic amount of sulfuric acid .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. A related compound, “1-Methyl-3-(3-Trifluoromethylphenyl)urea”, was used as a reactant in the synthesis of amphoteric alpha-boryl aldehydes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would include its molecular weight, melting point, boiling point, solubility in various solvents, and stability under various conditions. A related compound, “1-Methyl-3-(3-Trifluoromethylphenyl)urea”, has a molecular weight of 218.18 .Scientific Research Applications
Heterocyclization and Trifluoromethylation
Sulfonylpyrrolidines, including compounds related to 1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine, have been synthesized through oxidative conditions leading to heterocyclization. These reactions highlight the potential of such compounds in creating structurally diverse and complex molecules, which could have implications in drug discovery and material science (Moskalik et al., 2017).
Nucleophilic Trifluoromethylation
The compound has been involved in nucleophilic trifluoromethylation reactions, demonstrating its utility as a CF3(-) synthon. This process is crucial for the synthesis of carbonyl compounds, disulfides, and other electrophiles, underscoring its versatility in organic synthesis and potential in developing compounds with novel properties (Prakash et al., 2003).
Synthesis of Isoxazolidines
Further research has explored the regio- and stereo-selective synthesis of trifluoromethylated isoxazolidines via 1,3-dipolar cycloaddition, followed by conversion into trifluoromethylated syn-3-amino alcohols. This demonstrates the compound's role in synthesizing amino alcohols, which are valuable in pharmaceutical chemistry for their biological activity (Tsuge et al., 1995).
Methodologies for Sulfonamide Synthesis
A new methodology for synthesizing 2-aryl-1-sulfonylpyrrolidines, which could include derivatives of this compound, involves reactions between phenols and sulfonamides. This process highlights the compound's potential in creating new sulfonamide-based molecules, which are significant in drug design due to their pharmacological properties (Smolobochkin et al., 2017).
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. For instance, a related compound, “3-(Trifluoromethyl)phenyl isocyanate”, is classified as a combustible liquid that is harmful if swallowed, toxic in contact with skin, and may cause respiratory irritation .
Future Directions
The future directions for research on this compound would depend on its potential applications. For instance, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects. A related compound, “Pyrrolidine”, has been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as phenylpyrazoles, have been known to interact with various biological targets .
Mode of Action
It is known that the pyrrolidine ring, a common feature in many bioactive compounds, can efficiently explore the pharmacophore space due to sp3-hybridization . This allows for diverse interactions with biological targets, potentially leading to various physiological effects .
Biochemical Analysis
Biochemical Properties
1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The interaction between this compound and COX-2 results in the inhibition of the enzyme’s activity, which can reduce inflammation . Additionally, this compound has been shown to interact with various proteins involved in cell signaling pathways, further highlighting its importance in biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to alter the expression of genes involved in the inflammatory response, leading to reduced production of pro-inflammatory cytokines . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with COX-2, which leads to the inhibition of the enzyme’s activity . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, preventing the enzyme from catalyzing its substrate. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes involved in inflammation and other cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are characterized by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of COX-2 activity and persistent changes in gene expression, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits COX-2 activity and reduces inflammation without causing significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion transporters, which facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular processes . Additionally, post-translational modifications such as phosphorylation can influence the targeting of this compound to specific subcellular compartments, further modulating its activity and function.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2S/c12-11(13,14)9-4-3-5-10(8-9)18(16,17)15-6-1-2-7-15/h3-5,8H,1-2,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXGXKFKCGMZHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazol-5-amine](/img/structure/B358250.png)
![2-[(2,3-Dimethoxybenzyl)amino]-1-phenylethanol](/img/structure/B358279.png)
![N-(2,6-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B358283.png)
![4-{1-acetyl-3-[2-(acetyloxy)-5-chlorophenyl]-4,5-dihydro-1H-pyrazol-5-yl}phenyl acetate](/img/structure/B358299.png)
![9-(4-Ethoxy-3-methoxyphenyl)-12-imino-10,11-dioxatricyclo[5.3.2.01,6]dodecane-7,8,8-tricarbonitrile](/img/structure/B358301.png)
![2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl 2-furoate](/img/structure/B358304.png)







